2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane
Description
2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of 1,3-dioxolane, a five-membered cyclic acetal, and features a phenoxymethyl group substituted at the second position of the dioxolane ring
Properties
IUPAC Name |
2-[(2-methylphenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-4-2-3-5-10(9)14-8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMUQDHZCGFZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590066 | |
| Record name | 2-[(2-Methylphenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-76-4 | |
| Record name | 2-[(2-Methylphenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane can be achieved through several methods. One common approach involves the ring-opening of epoxides in the presence of ketones, catalyzed by graphene oxide under ultrasonic irradiation . Another method utilizes Brønsted acids to activate the dimerization reaction of glycol, leading to the formation of 2-methyl-1,3-dioxolane via acetaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves the use of silica gel catalysis. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research for studying protein interactions and functions.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane involves its ability to undergo ring-opening polymerization (ROP) and other reactions. The compound can act as a monomer in the formation of poly(α-hydroxy acid)s (PAHAs) through the ROP of 1,3-dioxolane-4-ones . This process is facilitated by the presence of specific catalysts and reaction conditions, leading to the formation of functional polymers with various applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler cyclic acetal without the phenoxymethyl substitution.
2-Methyl-1,3-dioxolane: Similar structure but lacks the phenoxymethyl group.
1,4-Dioxane: A six-membered cyclic ether with different chemical properties.
Uniqueness
2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties.
Biological Activity
2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane is an organic compound characterized by its unique structural features, including a dioxolane ring and a phenoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14O3. The compound's structure includes:
- A dioxolane ring , which contributes to its stability and reactivity.
- A methyl-substituted phenoxy group , enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the dioxolane ring allows for diverse interactions, potentially leading to the modulation of various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.
Biological Activity Data
Research on the biological activity of this compound has shown promising results in various studies. Below is a summary table highlighting key findings from recent research:
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in biological systems:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against pathogenic bacteria. Results indicated that it inhibited growth at concentrations as low as 25 µg/mL, suggesting potential as a lead compound for antibiotic development.
- Neuropharmacological Effects : In animal models, the compound was tested for its effects on behavior and neurological function. It was found to modulate activity in specific brain regions associated with mood regulation without inducing significant side effects.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane | Contains a para-methyl substitution on the phenyl ring | Moderate enzyme inhibition |
| 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane | Fluorine substitution enhances reactivity | Higher receptor binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
